![molecular formula C17H12N6O5S B2762677 N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide CAS No. 1170888-16-0](/img/no-structure.png)

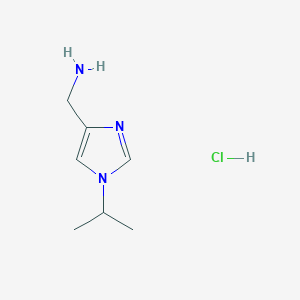

N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups, including a pyrimidine ring, a thiophene ring, a pyrazole ring, and a nitrofuran moiety. Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms and is an essential component of many biological molecules, including DNA and RNA . Thiophene is a five-membered ring with one sulfur atom, and pyrazole is a five-membered ring with two nitrogen atoms. Nitrofuran is a functional group that contains a furan ring with a nitro group attached .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Each of these groups would contribute to the overall properties of the molecule. For example, the pyrimidine ring could participate in hydrogen bonding and π-π stacking interactions, while the nitro group in the nitrofuran moiety could act as an electron-withdrawing group, affecting the electron distribution in the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the nitro group could be reduced to an amino group, or the pyrimidine ring could undergo substitution reactions at the positions not blocked by other groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple aromatic rings could increase its stability and rigidity, while the nitro group could make it more reactive. The compound is likely to be soluble in polar solvents due to the presence of several polar functional groups .Scientific Research Applications

- The compound’s unique structure suggests potential antimicrobial and antifungal properties. Researchers can explore its effectiveness against bacterial and fungal strains, contributing to drug discovery efforts .

- Investigate the compound’s impact on cell proliferation and tumor growth. Its ability to inhibit cancer cell growth could lead to novel therapeutic strategies .

- Evaluate whether this compound affects blood pressure regulation. Understanding its interaction with relevant receptors may reveal antihypertensive mechanisms .

- Assess the compound’s impact on cardiac function. Cardiotonics enhance heart contractility and could be explored for potential cardiovascular treatments .

- Investigate whether the compound modulates inflammatory pathways. Its anti-inflammatory effects could be valuable in treating inflammatory diseases .

- Explore the compound’s efficacy against viral infections. Researchers can assess its activity against specific viruses, potentially identifying new antiviral agents .

Antimicrobial and Antifungal Activity

Antiproliferative and Antitumor Effects

Antihypertensive Properties

Cardiotonic Activity

Anti-Inflammatory Potential

Antiviral Studies

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide involves the synthesis of three intermediate compounds, which are then combined to form the final product. The first intermediate is 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid, which is synthesized from 4-methyl-6-aminopyrimidine. The second intermediate is 2-(5-thiophen-2-ylpyrazol-3-yl)acetic acid, which is synthesized from 5-thiophen-2-ylpyrazole. The third intermediate is 5-nitrofuran-2-carboxylic acid, which is synthesized from 5-nitrofuran. These three intermediates are then combined to form the final product.", "Starting Materials": [ "4-methyl-6-aminopyrimidine", "5-thiophen-2-ylpyrazole", "5-nitrofuran", "ethyl chloroformate", "sodium hydroxide", "thionyl chloride", "acetic anhydride", "acetic acid", "sodium acetate", "sodium nitrite", "sulfuric acid", "hydrogen peroxide", "ammonium hydroxide", "ethanol", "water" ], "Reaction": [ "Synthesis of 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid:", "Step 1: React 4-methyl-6-aminopyrimidine with ethyl chloroformate to form 4-methyl-6-(ethoxycarbonyl)aminopyrimidine.", "Step 2: React 4-methyl-6-(ethoxycarbonyl)aminopyrimidine with thionyl chloride to form 4-methyl-6-chloro-2-(ethoxycarbonyl)aminopyrimidine.", "Step 3: React 4-methyl-6-chloro-2-(ethoxycarbonyl)aminopyrimidine with sodium hydroxide to form 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid.", "Synthesis of 2-(5-thiophen-2-ylpyrazol-3-yl)acetic acid:", "Step 1: React 5-thiophen-2-ylpyrazole with sodium nitrite and sulfuric acid to form 5-thiophen-2-ylpyrazole-3-carboxylic acid.", "Step 2: React 5-thiophen-2-ylpyrazole-3-carboxylic acid with acetic anhydride to form 2-(5-thiophen-2-ylpyrazol-3-yl)acetic acid.", "Synthesis of 5-nitrofuran-2-carboxylic acid:", "Step 1: React 5-nitrofuran with hydrogen peroxide and ammonium hydroxide to form 5-nitrofuran-2-carboxylic acid.", "Final synthesis of N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide:", "Step 1: React 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid with 2-(5-thiophen-2-ylpyrazol-3-yl)acetic acid and sodium acetate in acetic acid to form N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]acetamide.", "Step 2: React N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]acetamide with 5-nitrofuran-2-carboxylic acid in ethanol and water to form N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide." ] } | |

CAS RN |

1170888-16-0 |

Product Name |

N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide |

Molecular Formula |

C17H12N6O5S |

Molecular Weight |

412.38 |

IUPAC Name |

N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide |

InChI |

InChI=1S/C17H12N6O5S/c1-9-7-14(24)20-17(18-9)22-13(8-10(21-22)12-3-2-6-29-12)19-16(25)11-4-5-15(28-11)23(26)27/h2-8H,1H3,(H,19,25)(H,18,20,24) |

InChI Key |

KTUGDESXITUGFM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

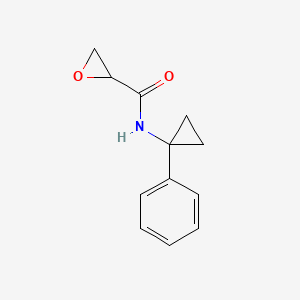

![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2762596.png)

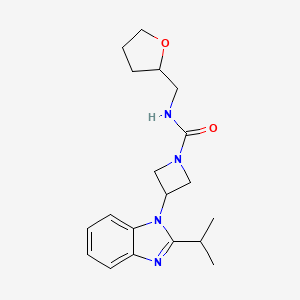

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide](/img/structure/B2762609.png)

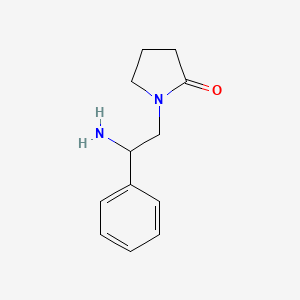

![4-[(2-Hydroxyethyl)amino]benzonitrile](/img/structure/B2762610.png)

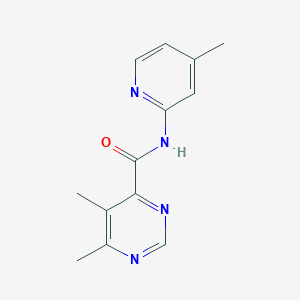

![(Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2762614.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2762617.png)